molecular formula C8H7KO2 B080249 Potassium phenylacetate CAS No. 13005-36-2

Potassium phenylacetate

Cat. No. B080249
CAS RN: 13005-36-2
M. Wt: 174.24 g/mol
InChI Key: JFOZPCWVLIBFCH-UHFFFAOYSA-M
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Description

Synthesis Analysis

Potassium phenylacetate can be synthesized through several methods. One approach involves the reaction of phenylamine with chloroacetyl chloride, leading to a yield rate of 75.8%. This process is optimized for industrial production due to its simplicity and low costs (Wang Yong-sheng, 2007).

Molecular Structure Analysis

The molecular structure of potassium phenylacetate derivatives has been examined using techniques like X-ray analysis. For example, potassium hydrogen phenylacetate has a monoclinic crystal system, with specific unit cell dimensions, indicating a complex molecular structure (J. Speakman, 1948).

Chemical Reactions and Properties

Potassium phenylacetate participates in various chemical reactions, highlighting its versatility. For instance, palladium-catalyzed decarboxylative coupling of potassium nitrophenyl acetates with aryl halides showcases its ability to form diverse diaryl methanes and derivatives, beneficial in organic synthesis (R. Shang et al., 2011).

Physical Properties Analysis

The physical properties of potassium phenylacetate and its derivatives, such as density, refractive index, surface tension, and viscosity, have been studied extensively. These properties vary with temperature and concentration, as observed in compounds like aqueous potassium salt of l-phenylalanine (S. Garg et al., 2016).

Chemical Properties Analysis

Potassium phenylacetate exhibits a range of chemical properties, including its reactivity in photostimulated reactions with aryl halides. The influence of the metallic cation on the regiochemistry of arylation is a notable aspect of its chemical behavior (G. C. Nwokogu et al., 2000).

Scientific Research Applications

Synthesis of Phenylacetate and 2‐Phenylethanol

  • Scientific Field: Biochemical Engineering
  • Application Summary: Potassium phenylacetate is used in the enzymatic cascades to efficiently convert l-phenylalanine into 2-phenylethanol (2-PE) and phenylacetic acid (PAA), l-tyrosine into tyrosol (p-hydroxyphenylethanol, p-HPE) and p-hydroxy-phenylacetic acid (p-HPAA) .
  • Methods of Application: The enzymatic cascade was cast into an aromatic aldehyde formation module, followed by an aldehyde reduction module, or aldehyde oxidation module, to achieve one-pot biotransformation by using recombinant Escherichia coli .
  • Results or Outcomes: Biotransformation of 50 mM l-Phe produced 6.76 g/L PAA with more than 99% conversion and 5.95 g/L of 2-PE with 97% conversion. The bioconversion efficiencies of p-HPAA and p-HPE from l-Tyr reached to 88 and 94%, respectively .

Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Potassium phenylacetate is used in the synthesis of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates .
  • Methods of Application: Various chemical techniques and computational chemistry applications are used to study the utilization of drugs and their biological effects .
  • Results or Outcomes: This research provides an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in terms of safety and efficacy to enhance life quality .

Photoinitiated Decarboxylative C3-Difluoroarylmethylation of Quinoxalin-2(1H)-ones

  • Scientific Field: Organic Chemistry
  • Application Summary: Potassium phenylacetate is used in a photoinitiated decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-ones .
  • Methods of Application: The reaction involves a visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature .
  • Results or Outcomes: This photoinduced reaction generated the desired products in good yields under simple and mild conditions .

Synthesis of Biologically Active Substances

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: Potassium phenylacetate is used in the synthesis of biologically active substances. It is used to study the utilization of drugs and their biological effects .
  • Methods of Application: Various chemical techniques and computational chemistry applications are used .
  • Results or Outcomes: This research provides an opportunity for chemists to design new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .

Preparation of C3-difluoroarylmethylated Quinoxalin-2(1H)-one

  • Scientific Field: Organic Chemistry
  • Application Summary: Potassium phenylacetate is used in the preparation of C3-difluoroarylmethylated quinoxalin-2(1H)-one via a visible-light-induced decarboxylative C3-difluoroarylmethylation .
  • Methods of Application: The reaction involves a visible-light-induced decarboxylative C3-difluoroarylmethylation of quinoxalin-2(1H)-one with potassium 2,2-difluoro-2-arylacetate in water at room temperature .
  • Results or Outcomes: This photoinduced reaction generated the desired products in good yields under simple and mild conditions .

Future Directions

The Potassium Phenylacetate Market is undergoing significant transformations driven by technological advancements, changing consumer preferences, and global economic shifts . In the coming years, the global Potassium Phenylacetate Market is set to experience steady growth, driven by a combination of continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations .

properties

IUPAC Name

potassium;2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2.K/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOZPCWVLIBFCH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

103-82-2 (Parent)
Record name Benzeneacetic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4065319
Record name Potassium phenylacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium phenylacetate

CAS RN

13005-36-2
Record name Benzeneacetic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013005362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, potassium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium phenylacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium phenylacetate
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Synthesis routes and methods

Procedure details

Under the reaction conditions described in Example 1, 64 ml KOH and 19.2 ml PPh3 were added over 43 min. After five more minutes, the reactor was cooled and vented. A 92% yield of potassium phenylacetate and 4% methyl phenylacetate was obtained on a nearly quantitative conversion. 98% of the stiochiometric amount of KOH was added.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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